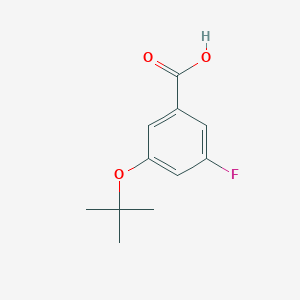
3-(tert-Butoxy)-5-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxy)-5-fluorobenzoic acid: is an organic compound that features a tert-butoxy group and a fluorine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method involves the esterification of 5-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst.
Transesterification: Another approach is the transesterification of methyl 5-fluorobenzoate with tert-butyl alcohol using a base such as potassium tert-butoxide.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(tert-Butoxy)-5-fluorobenzoic acid can be converted to corresponding carboxylic acids.
Reduction: The compound can be reduced to 3-(tert-Butoxy)-5-fluorobenzyl alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials and polymers.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism by which 3-(tert-Butoxy)-5-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group in synthetic chemistry, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
- 3-(tert-Butoxy)-4-fluorobenzoic acid
- 3-(tert-Butoxy)-2-fluorobenzoic acid
- 3-(tert-Butoxy)-5-chlorobenzoic acid
Comparison:
- Uniqueness: The position of the fluorine atom in 3-(tert-Butoxy)-5-fluorobenzoic acid provides distinct reactivity patterns compared to its isomers and analogs.
- Reactivity: The presence of the tert-butoxy group offers steric hindrance, affecting the compound’s reactivity in substitution reactions.
- Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly valuable in certain synthetic and industrial processes .
Propiedades
Número CAS |
1369915-63-8 |
|---|---|
Fórmula molecular |
C11H13FO3 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
GSJUIDXAQUOVLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)






![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)



![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

